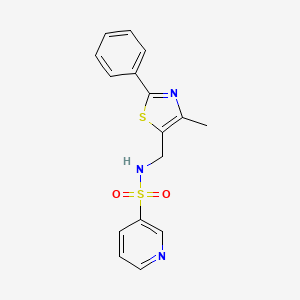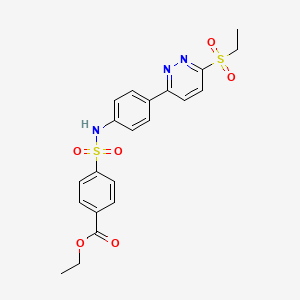![molecular formula C19H19N3OS B2994935 (3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(3,4-dihydroquinolin-1(2H)-yl)methanone CAS No. 692747-83-4](/img/structure/B2994935.png)
(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(3,4-dihydroquinolin-1(2H)-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
The compound under discussion has been involved in various chemical synthesis and property exploration studies. Notably, it serves as a precursor in the synthesis of complex quinoline and thieno-pyridine derivatives. For instance, research demonstrates the utility of related structures in photocyclization reactions to synthesize annulated quinolines and thieno-pyridines. Such processes are crucial for developing pharmaceuticals and materials with unique optical properties (Austin et al., 2007). Similarly, compounds with similar skeletons have shown potential in generating antimalarial agents, underscoring the chemical versatility and therapeutic promise of these molecules (Lutz & Sanders, 1976).
Catalytic and Biological Applications
The structural complexity of such molecules allows for their use in catalysis and biological investigations. For example, dioxidovanadium(V) complexes involving similar ligand frameworks exhibit catalytic activity in oxidation reactions, which could be harnessed for industrial and environmental applications (Mondal et al., 2010). Additionally, derivatives of thieno-pyridine and quinoline have been identified as potential therapeutic agents, showing anticancer, antibacterial, and antifungal properties, highlighting the significance of these compounds in drug development (Bonilla-Castañeda et al., 2022).
Antioxidant Properties
The antioxidant capacity of quinazolin derivatives, which share a related core structure, has been explored, indicating that these compounds can serve as efficient radical scavengers. This property is vital for developing treatments for oxidative stress-related diseases (Al-azawi, 2016).
Photochemical Applications
Research on monoazaaromatic compounds, including quinolines, reveals their potential in photochemical substitution reactions. These findings may contribute to the development of new photodynamic therapies and materials with specific light-responsive properties (Castellano et al., 1975).
Enzymatic and Active Site Analysis
The active site configuration of enzymes like methanol dehydrogenase, which involves quinoprotein and calcium ions, can be elucidated through the study of related compounds. Understanding these mechanisms is crucial for biotechnological applications and the design of enzyme mimetics (Richardson & Anthony, 1992).
Spectroscopic and Environmental Effects
The spectroscopic properties of amino-substituted thieno-pyridine derivatives have been examined to understand their behavior in various solvents. This research aids in the design of fluorescent probes and sensors for environmental and diagnostic applications (Al-Ansari, 2016).
Eigenschaften
IUPAC Name |
(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)-(3,4-dihydro-2H-quinolin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3OS/c1-11-10-12(2)21-18-15(11)16(20)17(24-18)19(23)22-9-5-7-13-6-3-4-8-14(13)22/h3-4,6,8,10H,5,7,9,20H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVXACFFFOMRGGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=C(S2)C(=O)N3CCCC4=CC=CC=C43)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(3,4-dihydroquinolin-1(2H)-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl (2Z)-3,4-dimethyl-2-{[4-(morpholin-4-ylsulfonyl)benzoyl]imino}-2,3-dihydro-1,3-thiazole-5-carboxylate](/img/structure/B2994852.png)


![4-[benzyl(ethyl)sulfamoyl]-N-[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2994855.png)
![2-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-1,9-dimethylpyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2994856.png)

![{1,1-dioxido-4-[4-(trifluoromethoxy)phenyl]-4H-1,4-benzothiazin-2-yl}(phenyl)methanone](/img/structure/B2994862.png)


![2-(4-(N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)sulfamoyl)phenoxy)acetamide](/img/structure/B2994866.png)
![Benzo[d][1,3]dioxol-5-yl(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone](/img/structure/B2994869.png)

![5-bromo-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2994874.png)
